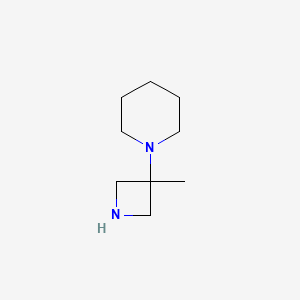
(1R,3R)-3-Trifluoromethyl-cyclohexylamine
Overview
Description
(1R,3R)-3-Trifluoromethyl-cyclohexylamine is a chiral amine with a trifluoromethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Trifluoromethyl-cyclohexylamine typically involves the introduction of the trifluoromethyl group onto a cyclohexane ring followed by amination. One common method is the trifluoromethylation of cyclohexanone derivatives, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, and reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and the use of chiral catalysts can be employed to achieve the desired stereochemistry. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Trifluoromethyl-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted cyclohexylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,3R)-3-Trifluoromethyl-cyclohexylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including its use in the design of novel pharmaceuticals targeting neurological and metabolic disorders.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Trifluoromethyl-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Trifluoromethyl-cyclohexylamine: This stereoisomer has different spatial arrangement, leading to variations in its chemical and biological properties.
3-Trifluoromethyl-cyclohexanone: Lacks the amine group but shares the trifluoromethyl-cyclohexane core structure.
3-Trifluoromethyl-aniline: Contains a trifluoromethyl group attached to an aromatic ring instead of a cyclohexane ring.
Uniqueness
(1R,3R)-3-Trifluoromethyl-cyclohexylamine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both the trifluoromethyl group and the amine group provides a versatile platform for chemical modifications and the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCACAFKNHPVNI-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B8056392.png)


![3-(tert-Butyl)-6-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8056404.png)
